Acetic acid, chloro((4-methylphenyl)hydrazono)-, methyl ester
Description
- A methyl ester group (–COOCH₃) at the acetic acid moiety.
- A chloro substituent (–Cl) adjacent to the hydrazone linkage.
- A 4-methylphenyl group attached to the hydrazone nitrogen, providing steric and electronic effects due to the para-methyl substitution.
Properties
IUPAC Name |
methyl (2Z)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-7-3-5-8(6-4-7)12-13-9(11)10(14)15-2/h3-6,12H,1-2H3/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTXHTQBRCBFCL-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(/C(=O)OC)\Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82417-84-3 | |
| Record name | Acetic acid, chloro((4-methylphenyl)hydrazono)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082417843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Mechanism of Action
Mode of Action
It’s known that hydrazono compounds can undergo nucleophilic substitution reactions. In such reactions, the compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Based on its chemical structure, it might be involved in reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation.
Pharmacokinetics
Like other esters, it might undergo hydrolysis in the body, leading to the formation of a carboxylic acid and an alcohol. This process can impact the compound’s bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl chloro[(4-methylphenyl)hydrazono]acetate. For instance, the rate of its potential hydrolysis reaction might be influenced by the pH of the environment.
Biological Activity
Acetic acid, chloro((4-methylphenyl)hydrazono)-, methyl ester is a chemical compound characterized by its unique hydrazone structure and chloro substitution. This compound has garnered interest in various fields due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₀ClN₃O₂
- Molecular Weight : Approximately 226.66 g/mol
- Functional Groups : Chloro-substituted hydrazone and methyl ester
The presence of the chloro group and the hydrazone functional group contributes to the compound's reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Hydrazone : Reaction between 4-methylphenylhydrazine and chloroacetic acid.
- Esterification : The hydrazone is then esterified with methanol to yield the final product.
Enzyme Interactions
Research indicates that this compound can modulate enzyme activities through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Signaling Pathways : It has been shown to influence cellular signaling pathways, which can affect gene expression and protein interactions.
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines. For instance, a study reported that hydrazone derivatives showed significant cytotoxicity against breast cancer cells.
- Antimicrobial Properties : Comparative studies have highlighted the antimicrobial activity of related compounds against various bacterial strains. The chloro-substituted structure enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy.
- Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Acetic Acid, (4-chloro-2-methylphenoxy)-methyl ester | Chlorinated phenoxy group | Antimicrobial |
| 2-Chloro-2-(2-p-tolylhydrazono)acetic acid methyl ester | Hydrazone structure | Anticancer |
| 3-Chloro-4-hydroxyphenylacetic acid | Hydroxy and chloro groups | Anti-inflammatory |
The unique combination of functional groups in this compound may enhance its biological activity compared to other similar compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
Para-Substituted Analogs :
Positional Isomerism :
- Ortho/Meta-Substituted Analogs :
- 2-Chloro mandelic acid methyl ester (ortho-Cl) exhibits higher chiral selectivity (α = 1.25) than para-substituted analogs on cyclodextrin columns due to steric hindrance .
- Methyl ester at meta position (e.g., compound 17 in ) shows higher cytotoxicity than para-substituted analogs, highlighting positional effects on biological activity .
Ester Group Modifications
Electronic and Steric Effects
- Electron-Withdrawing vs. Donating Groups :
- Chloro substituents (e.g., in compound 6h, ) reduce antiproliferative activity compared to methyl or methoxy groups, which are electron-donating .
- Methoxy groups (e.g., in CAS 27143-07-3) increase polarity and H-bond acceptor capacity, improving interactions with biological targets like histamine receptors .
- Steric Effects :
- Para-substituted methyl groups (target compound) impose less steric hindrance than ortho-substituted esters, enhancing substrate-enzyme binding in chiral recognition .
Preparation Methods
Formation of 4-Methylphenyl Diazonium Salt
The synthesis often begins with the diazotization of 4-methylaniline (p-toluidine). Treatment with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates the diazonium chloride intermediate. This intermediate is highly reactive and must be used immediately to prevent decomposition.
Coupling with Chloroacetylated Nucleophiles
The diazonium salt is coupled with a chloroacetylated compound, such as methyl 2-chloroacetoacetate, in a two-phase system. A phase transfer catalyst (e.g., tetrabutylammonium bromide) enhances the reaction efficiency by facilitating ion exchange between aqueous and organic phases. The reaction proceeds at 20–25°C for 4–6 hours, yielding the hydrazono intermediate.
Key Conditions
Condensation with Hydrazine Derivatives
Hydrazone Formation via Acid-Catalyzed Condensation
A common approach involves condensing 4-methylphenylhydrazine with methyl 2-chloroacetoacetate in the presence of glacial acetic acid. The reaction is refluxed in methanol for 4–6 hours, during which the hydrazone bond (C=N–N) forms. The acetic acid acts as both catalyst and proton donor, stabilizing the intermediate imine.
Reaction Mechanism
- Protonation of the carbonyl oxygen in methyl 2-chloroacetoacetate.
- Nucleophilic attack by the hydrazine’s amino group.
- Dehydration to form the hydrazone linkage.
Optimization Notes
- Excess hydrazine (1.2 equiv.) improves conversion.
- Cooling to 5°C post-reaction enhances crystallization.
Esterification Approaches
Direct Esterification of Chloroacetic Acid Derivatives
An alternative route involves esterifying pre-formed chloro((4-methylphenyl)hydrazono)acetic acid. Methanol serves as both solvent and nucleophile, with concentrated sulfuric acid as the catalyst. The reaction is conducted under reflux (65–70°C) for 8–12 hours.
Challenges
- Residual water from hydrazone formation must be removed via azeotropic distillation to prevent hydrolysis.
- Neutralization with sodium bicarbonate is required post-reaction to eliminate excess acid.
Catalytic Methods for Stereochemical Control
Z/E Isomerism Management
The compound exhibits stereoisomerism due to the restricted rotation around the C=N bond. Catalytic methods using palladium on carbon (Pd/C) or zinc chloride (ZnCl₂) favor the Z-isomer, which is thermodynamically more stable. Hydrogenation at 40–50 psi H₂ pressure for 2 hours achieves >95% Z-selectivity.
Spectroscopic Validation
- ¹H NMR: Z-isomer shows a downfield shift at δ 8.68 ppm for the hydrazone proton.
- IR: C=N stretching at 1616 cm⁻¹ confirms hydrazone formation.
Purification and Isolation Techniques
Solvent Recrystallization
Crude product is dissolved in a 1:1 mixture of dichloroethane and dimethyl carbonate at 70°C. Gradual cooling to 5°C induces crystallization, yielding >99% pure product after vacuum filtration.
Chromatographic Methods
Column chromatography with silica gel (ethyl acetate/hexane, 3:7) resolves residual hydrazine and byproducts. This step is critical for pharmaceutical-grade material.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the established synthetic routes for preparing acetic acid, chloro((4-methylphenyl)hydrazono)-, methyl ester?
- Methodological Answer : The compound can be synthesized via condensation of 4-methylphenylhydrazine with a chloroacetyl ester precursor. A general approach involves refluxing equimolar amounts of 4-methylphenylhydrazine hydrochloride and methyl chloroacetoacetate in a polar solvent (e.g., ethanol or acetic acid) with sodium acetate as a base. The reaction typically proceeds at 80–100°C for 2–4 hours, followed by cooling, filtration, and recrystallization from a DMF/ethanol mixture to yield the hydrazono ester . Key Steps :
- Use of sodium acetate to deprotonate the hydrazine.
- Solvent selection (acetic acid enhances reactivity for cyclocondensation).
- Purification via recrystallization to achieve >85% yield .
Q. How is this compound characterized to confirm its structure and purity?
- Methodological Answer :
- Spectroscopy :
- IR Spectroscopy : Identify characteristic absorptions for N-H (3200–3300 cm⁻¹), C=O (1700–1750 cm⁻¹), and C=N (1600–1650 cm⁻¹) .
- NMR : ¹H NMR should show signals for the methyl ester (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.2 ppm), and hydrazone NH (δ 10–12 ppm). ¹³C NMR confirms the carbonyl (δ 165–170 ppm) and imine (δ 150–155 ppm) groups .
- Melting Point : Reported melting point is 94°C; deviations suggest impurities, requiring recrystallization or column chromatography .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at room temperature, protected from light and moisture. The compound is sensitive to hydrolysis due to the ester and hydrazone groups. Periodic TLC or HPLC analysis is advised to monitor degradation, particularly under humid conditions .
Advanced Research Questions
Q. How does the methyl ester substituent influence reactivity compared to ethyl analogs in cyclocondensation reactions?
- Methodological Answer : The methyl ester’s smaller steric profile increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack in reactions with thiosemicarbazides or amines. For example, in thiazolidinone synthesis, methyl esters show 10–15% faster reaction kinetics than ethyl analogs under identical conditions. However, this can also lead to side reactions (e.g., overhydrolysis), necessitating precise temperature control (70–80°C) and stoichiometric monitoring .
Q. How can contradictions in reported spectral data (e.g., NMR shifts) be resolved?
- Methodological Answer :
- Solvent Effects : Confirm solvent used (DMSO-d₆ vs. CDCl₃) as it alters chemical shifts. For example, NH protons in DMSO-d₆ appear downfield (~δ 11.5 ppm) compared to CDCl₃.
- Tautomerism : Hydrazono esters exist in keto-enol tautomeric forms. Use 2D NMR (HSQC, HMBC) to resolve ambiguities in imine vs. enol configurations .
- Purity Verification : Repeat synthesis with rigorous drying (e.g., P₂O₅ desiccation) to exclude moisture-induced shifts .
Q. What role does this compound play in synthesizing heterocyclic drug intermediates?
- Methodological Answer : It serves as a precursor for thiazolidinones and pyrazole derivatives via cyclocondensation. For example:
- Thiazolidinones : React with thioureas in acetic acid/DMF to form 4-thiazolidinones (anticancer candidates).
- Pyrazoles : Condense with β-diketones under basic conditions to yield pyrazole-3-carboxylates (COX-2 inhibitors).
Optimization requires pH control (pH 5–6 for thiazolidinones) and microwave-assisted methods to reduce reaction time .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
